molecular formula C9H16Cl2N4O B2920348 4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride CAS No. 2361645-13-6

4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride

Cat. No.: B2920348
CAS No.: 2361645-13-6
M. Wt: 267.15
InChI Key: ZQCVURMIPZCUHU-UHFFFAOYSA-N
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Description

4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride is a chemical compound that features a piperidine ring attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one typically involves the reaction of a piperidine derivative with a pyrimidinone precursor. One common method includes the use of 3-aminopiperidine, which undergoes nucleophilic substitution with a suitable pyrimidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities .

Scientific Research Applications

4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form, which may enhance its solubility and stability compared to similar compounds. This uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

4-(3-aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.2ClH/c10-7-2-1-3-13(5-7)8-4-9(14)12-6-11-8;;/h4,6-7H,1-3,5,10H2,(H,11,12,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCVURMIPZCUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=O)NC=N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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